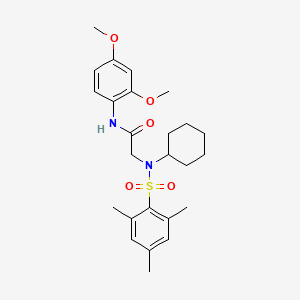
N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide, commonly known as CGP 057148B, is a small molecule inhibitor that has been developed for use in scientific research. It is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
CGP 057148B inhibits N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide by binding to the ATP-binding site of the enzyme, thereby preventing its activation. This leads to a decrease in the phosphorylation of downstream signaling molecules, which ultimately results in the inhibition of various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
CGP 057148B has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also regulates insulin secretion and glucose metabolism by modulating the activity of N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide in pancreatic beta cells. Additionally, it has been shown to reduce inflammation and oxidative stress in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using CGP 057148B in lab experiments is its high selectivity and potency towards N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide. This makes it a valuable tool for studying the role of N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide in various cellular processes. However, one of the limitations of using CGP 057148B is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several future directions for the use of CGP 057148B in scientific research. One potential direction is its use in combination therapy with other anticancer drugs to enhance its efficacy. Another direction is its use in the treatment of diabetes, where it may be used to regulate insulin secretion and glucose metabolism. Additionally, further studies are needed to investigate the potential side effects of CGP 057148B and its long-term safety.
Applications De Recherche Scientifique
CGP 057148B has been extensively used in scientific research to study the role of N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide in various cellular processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been used to study the role of N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide in the regulation of insulin secretion and glucose metabolism, which may have implications for the treatment of diabetes.
Propriétés
IUPAC Name |
2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O5S/c1-17-13-18(2)25(19(3)14-17)33(29,30)27(20-9-7-6-8-10-20)16-24(28)26-22-12-11-21(31-4)15-23(22)32-5/h11-15,20H,6-10,16H2,1-5H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLNTFWICJWPCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2)OC)OC)C3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




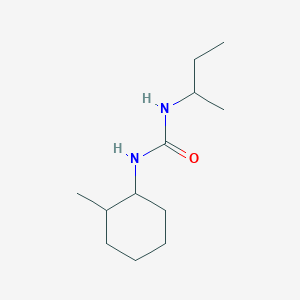
![5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B4717330.png)
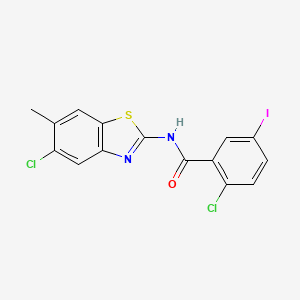
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4717336.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4717347.png)
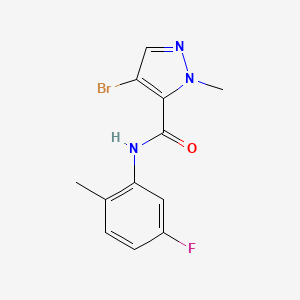
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4717378.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-isobutylacetamide](/img/structure/B4717392.png)
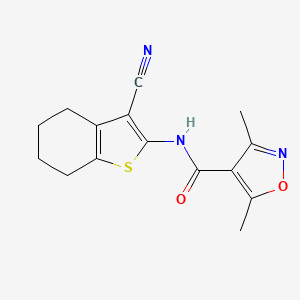
![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide](/img/structure/B4717402.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-3-(2-furylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4717408.png)
![2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]ethanol](/img/structure/B4717414.png)
![6-({4-[(4-sec-butylphenyl)sulfonyl]-1-piperazinyl}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4717420.png)